REACTION_CXSMILES
|
C(Cl)(=O)C.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[N:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH:21][S:22]([CH3:25])(=[O:24])=[O:23])[C:15]([CH2:26][CH3:27])=[N:14][C:13]=1[C:28]#[N:29]>C(O)C>[NH2:29][C:28]1[C:13]2[N:14]=[C:15]([CH2:26][CH3:27])[N:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH:21][S:22]([CH3:25])(=[O:24])=[O:23])[C:12]=2[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=1
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Name
|
|
Quantity
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0.15 mL
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Type
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reactant
|
Smiles
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C(C)(=O)Cl
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Name
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N-{4-[5-(2-aminophenyl)-4-cyano-2-ethyl-1H-imidazo 1-yl]butyl}methanesulfonamide
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Quantity
|
0.19 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)C1=C(N=C(N1CCCCNS(=O)(=O)C)CC)C#N
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Name
|
|
Quantity
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2 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting off-white solid was dissolved in water (2.0 mL)
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Type
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TEMPERATURE
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Details
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with heating to 60° C
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Type
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ADDITION
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Details
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The resulting solution was adjusted to pH 12 with the addition of 10% w/w sodium hydroxide (about 0.2 mL)
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Type
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TEMPERATURE
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Details
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The mixture was cooled overnight at 5° C
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The crystals were collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried under vacuum at 40° C. for two hours
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Duration
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2 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2C=CC=CC2C2=C1N=C(N2CCCCNS(=O)(=O)C)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |